molecular formula C12H4O4S2 B116091 1,4,6,9-Thianthrenetetrone CAS No. 147727-02-4

1,4,6,9-Thianthrenetetrone

Cat. No.: B116091
CAS No.: 147727-02-4
M. Wt: 276.3 g/mol
InChI Key: HFIWRDPIRQQHEH-UHFFFAOYSA-N
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Description

1,4,6,9-Thianthrenetetrone is a heterocyclic organic compound with the molecular formula C12H4O4S2. It is characterized by a unique structure that includes a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6,9-Thianthrenetetrone can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another method involves the direct synthesis from unfunctionalized aromatic substrates using sulfur dichloride and Lewis acids like aluminum chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been reported to be advantageous for the efficient creation of novel π-extended thianthrenes .

Chemical Reactions Analysis

Types of Reactions

1,4,6,9-Thianthrenetetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,6,9-Thianthrenetetrone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and π-extended thianthrene derivatives.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, including semiconductors and organic electronic devices

Mechanism of Action

The mechanism of action of 1,4,6,9-Thianthrenetetrone involves its ability to undergo redox reactions, which can modulate the activity of various molecular targets. The compound’s sulfur atoms play a crucial role in its electron-donating properties and intersystem crossing, making it an effective agent in redox chemistry and supramolecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions and form diverse products further highlights its versatility and significance in scientific research .

Properties

IUPAC Name

thianthrene-1,4,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIWRDPIRQQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376719
Record name 1,4,6,9-Thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147727-02-4
Record name 1,4,6,9-Thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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